

# Irdabisant Hydrochloride (CEP-26401): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Irdabisant Hydrochloride** (CEP-26401) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that was under development for the potential treatment of cognitive and attentional disorders, including Alzheimer's disease and schizophrenia.[1][2] This technical guide provides a comprehensive overview of the discovery and development of Irdabisant, with a focus on its pharmacological properties, preclinical and clinical findings, and the experimental methodologies employed in its evaluation.

**Core Compound Details** 

| Property            | Value                                                                                    |
|---------------------|------------------------------------------------------------------------------------------|
| Compound Name       | Irdabisant Hydrochloride                                                                 |
| Development Code    | CEP-26401                                                                                |
| Chemical Name       | 6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-2H-pyridazin-3-one hydrochloride |
| Mechanism of Action | Histamine H3 Receptor Antagonist/Inverse<br>Agonist                                      |



# **Pharmacological Profile**

Irdabisant is a high-affinity ligand for the histamine H3 receptor, demonstrating potent antagonist and inverse agonist activities.[3] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, respectively. By blocking the H3 receptor, Irdabisant increases the release of several key neurotransmitters implicated in arousal and cognition, such as acetylcholine and dopamine.[4]

# In Vitro Binding and Functional Activity

Irdabisant has been extensively characterized in a variety of in vitro assays to determine its affinity and functional activity at the histamine H3 receptor.

| Assay                                               | Species/System Parameter           |                 | Value           |
|-----------------------------------------------------|------------------------------------|-----------------|-----------------|
| Radioligand Binding                                 | Rat Brain Membranes K <sub>i</sub> |                 | 2.7 ± 0.3 nM[3] |
| Recombinant Rat H3R                                 | Ki                                 | 7.2 ± 0.4 nM[3] |                 |
| Recombinant Human<br>H3R                            | K <sub>i</sub> 2.0 ± 1.0 nM[3][5]  |                 |                 |
| [35S]GTPyS Binding<br>(Antagonist Activity)         | Recombinant Rat H3R                | Карр            | 1.0 nM[5]       |
| Recombinant Human<br>H3R                            | Карр                               | 0.4 nM[5]       |                 |
| [35S]GTPyS Binding<br>(Inverse Agonist<br>Activity) | Recombinant Rat H3R                | EC50            | 2.0 nM[5]       |
| Recombinant Human<br>H3R                            | EC50                               | 1.1 nM[5]       |                 |

# **Selectivity Profile**

Irdabisant exhibits a favorable selectivity profile with significantly lower affinity for other receptors and transporters.



| Target                                        | Parameter | Value                        |
|-----------------------------------------------|-----------|------------------------------|
| Muscarinic M <sub>2</sub> Receptor            | Ki        | $3.7 \pm 0.0 \mu\text{M}[5]$ |
| Adrenergic α <sub>1a</sub> Receptor           | Ki        | 9.8 ± 0.3 μM[5]              |
| Dopamine Transporter                          | Ki        | 11 ± 2 μM[5]                 |
| Norepinephrine Transporter                    | Ki        | 10 ± 1 μM[5]                 |
| Phosphodiesterase PDE3                        | IC50      | 15 ± 1 μM[5]                 |
| hERG Channel                                  | IC50      | 13.8 μΜ[5]                   |
| Cytochrome P450 (CYP1A2, 2C9, 2C19, 2D6, 3A4) | IC50      | > 30 μM[5]                   |

# **Preclinical Pharmacology**

The efficacy of Irdabisant has been demonstrated in several rodent models of cognition and wakefulness.

# **In Vivo Efficacy**



| Model                        | Species             | Dosing                | Key Findings                                                                                       |
|------------------------------|---------------------|-----------------------|----------------------------------------------------------------------------------------------------|
| Rat Social<br>Recognition    | Rat                 | 0.01 - 0.1 mg/kg p.o. | Improved performance in a model of short-term memory.[3]                                           |
| Rat Dipsogenia               | Rat                 | 0.01 - 0.3 mg/kg p.o. | Dose-dependently inhibited H3R agonist-induced drinking with an ED <sub>50</sub> of 0.06 mg/kg.[3] |
| Wakefulness                  | Rat                 | 3 - 30 mg/kg p.o.     | Demonstrated wake-<br>promoting activity.[3]                                                       |
| Prepulse Inhibition<br>(PPI) | Mouse (DBA/2NCrl)   | 10 and 30 mg/kg i.p.  | Increased prepulse inhibition.[3]                                                                  |
| H3R Occupancy                | Rat Cortical Slices | Oral Dosing           | Estimated OCC₅₀ of 0.1 ± 0.003 mg/kg.[3]                                                           |

# **Preclinical Pharmacokinetics**

Irdabisant has been shown to be orally bioavailable and brain-penetrant in multiple species.

| Species | Route | t½ (h) | Vd (L/kg) | CL<br>(mL/min/kg) |
|---------|-------|--------|-----------|-------------------|
| Rat     | i.v.  | 2.6    | 9.4       | 42                |
| p.o.    | 4.8   | -      | -         |                   |
| Dog     | i.v.  | 2.9    | 3.5 ± 1.1 | 13.2 ± 1.5        |
| p.o.    | 4.3   | -      | -         |                   |
| Monkey  | i.v.  | 5.4    | 3.8 ± 0.9 | 7.7 ± 1.8         |
| p.o.    | 7.5   | -      | -         |                   |



Data from MedchemExpress.[5]

# **Clinical Development**

Irdabisant progressed to Phase I clinical trials in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.

# Phase I Clinical Trial (NCT01903824)

A randomized, double-blind, placebo- and active-controlled, crossover study was conducted in 40 healthy subjects.[6] Single oral doses of Irdabisant (5, 25, or 125 μg), modafinil (200 mg), donepezil (10 mg), or placebo were administered.[6]

#### Key Findings:

- Pharmacokinetics: Irdabisant was slowly absorbed with a median t<sub>max</sub> of 3-6 hours and had a long terminal elimination half-life of 24-60 hours.[2] Steady-state concentrations were reached within six days of dosing, and renal excretion was identified as a major elimination pathway.[2]
- Pharmacodynamics: The highest dose of 125 µg showed a slight improvement in the spatial
  working memory task.[6] Irdabisant demonstrated a dose-related improvement in tests of
  attention and reaction time.[6] Subjective effects included feelings of being energized,
  relaxed, and happy, particularly at the 25 µg dose.[6]
- Safety: Irdabisant was generally well-tolerated up to 0.5 mg/day.[2] The most common treatment-related adverse events were headache and insomnia.[2]

# Experimental Protocols Radioligand Binding Assay

- Objective: To determine the binding affinity (K<sub>i</sub>) of Irdabisant for the histamine H3 receptor.
- Materials:
  - Membrane preparations from rat brain or cells expressing recombinant human or rat H3 receptors.



- Radioligand: [³H]Nα-methylhistamine.
- Test compound: Irdabisant Hydrochloride.
- Non-specific binding control: High concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

#### Procedure:

- Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of Irdabisant.
- Allow the binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate the IC<sub>50</sub> value (concentration of Irdabisant that inhibits 50% of specific radioligand binding) and convert it to a K<sub>i</sub> value using the Cheng-Prusoff equation.

# [35S]GTPyS Binding Assay

- Objective: To determine the functional activity (antagonist and inverse agonist) of Irdabisant at the histamine H3 receptor.
- Materials:
  - Membrane preparations from cells expressing recombinant human or rat H3 receptors.
  - [35S]GTPyS.
  - o GDP.
  - Test compound: Irdabisant Hydrochloride.



- Agonist (for antagonist determination): (R)- $\alpha$ -methylhistamine (RAMH).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 μM GDP, pH 7.4).

#### Procedure:

- Inverse Agonist Activity: Incubate the membranes with varying concentrations of Irdabisant and a fixed concentration of [35S]GTPyS.
- Antagonist Activity: Pre-incubate the membranes with varying concentrations of Irdabisant, then add a fixed concentration of an H3 receptor agonist (e.g., RAMH) followed by [35S]GTPyS.
- Incubate to allow for [35S]GTPyS binding to activated G-proteins.
- Terminate the reaction and separate bound from free [35S]GTPyS by filtration.
- Quantify the amount of bound [35S]GTPyS by liquid scintillation counting.
- Analyze the data to determine EC<sub>50</sub> (for inverse agonism) or K<sub>app</sub> (for antagonism).

# **Rat Social Recognition Test**

- Objective: To assess the effect of Irdabisant on short-term memory in rats.
- Procedure:
  - Habituation: Individually house adult male rats and habituate them to the testing arena.
  - Trial 1 (Acquisition): Place a juvenile rat into the adult rat's cage for a short period (e.g., 5 minutes) and record the duration of social investigation (e.g., sniffing, grooming).
  - Inter-trial Interval: Remove the juvenile rat. Administer Irdabisant or vehicle to the adult rat.
  - Trial 2 (Retrieval): After a set delay (e.g., 30 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat into the adult rat's cage and record the duration of social investigation.



Analysis: A decrease in investigation time towards the familiar juvenile in Trial 2 compared
to Trial 1 indicates memory of the juvenile. An increase in investigation time towards a
novel juvenile demonstrates the ability to discriminate. The effect of Irdabisant on memory
is assessed by comparing the investigation times between the drug-treated and vehicletreated groups.[1][7][8]

# **Visualizations**



Click to download full resolution via product page

Caption: Histamine H3 Receptor Signaling Pathway and the Action of Irdabisant.





Click to download full resolution via product page

Caption: General Workflow for a Radioligand Binding Assay.





Click to download full resolution via product page

Caption: Experimental Workflow for the Rat Social Recognition Test.



## Conclusion

Irdabisant Hydrochloride (CEP-26401) is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Preclinical studies demonstrated its potential for cognitive enhancement and wakefulness promotion. Phase I clinical trials in healthy volunteers established a safety and tolerability profile, along with pharmacokinetic and pharmacodynamic characteristics. While further development of Irdabisant appears to have been discontinued, the data gathered provides valuable insights into the therapeutic potential of targeting the histamine H3 receptor for central nervous system disorders. This technical guide serves as a comprehensive resource for researchers and scientists interested in the discovery and development of H3 receptor modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Social Recognition Memory Test in Rodents [en.bio-protocol.org]
- 2. Pharmacokinetics, pharmacodynamics and safety of CEP-26401, a high-affinity histamine-3 receptor antagonist, following single and multiple dosing in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP-26401 (irdabisant), a potent and selective histamine H₃ receptor antagonist/inverse agonist with cognition-enhancing and wake-promoting activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central nervous system effects of the histamine-3 receptor antagonist CEP-26401, in comparison with modafinil and donepezil, after a single dose in a cross-over study in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Social recognition assay in the rat PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Social Recognition Memory Test in Rodents [bio-protocol.org]
- To cite this document: BenchChem. [Irdabisant Hydrochloride (CEP-26401): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409709#irdabisant-hydrochloride-cep-26401discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com